
Rifampicin-d3
Overview
Description
Rifampicin-d3 (C₄₃H₅₃D₃N₄O₁₂; molecular weight: 828.5 g/mol) is a deuterium-labeled isotopologue of the antibiotic rifampicin, where three hydrogen atoms are replaced with deuterium . It is primarily employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to quantify rifampicin and its metabolites in biological matrices such as plasma, breast milk, and tissues . This compound shares the parent compound's mechanism of action, inhibiting bacterial RNA polymerase by binding to the β-subunit, thereby blocking transcription . Its isotopic labeling ensures minimal interference with the analyte during LC-MS/MS analysis, enabling precise pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rifampicin-d3 is synthesized starting from rifamycin S and tert-butylamine. The process involves two main steps: formation of rifamycin oxazine and its subsequent ring-opening by 1-amino-4-methyl piperazine . This method has been optimized to improve yield and reduce the use of expensive reagents.
Industrial Production Methods
Industrial production of rifampicin, including its deuterated form, often employs continuous flow synthesis. This method enhances efficiency and reduces costs by coupling reaction steps and purification in a microreactor, achieving a 67% overall yield .
Chemical Reactions Analysis
Types of Reactions
Rifampicin-d3 undergoes various chemical reactions, including:
Oxidation: Rifampicin can be oxidized to form rifampin quinone.
Reduction: Reduction reactions can convert rifampicin to its reduced forms.
Substitution: Substitution reactions involve replacing functional groups on the rifampicin molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, often involving nucleophilic reagents.
Major Products
Oxidation: Rifampin quinone.
Reduction: Reduced rifampicin derivatives.
Substitution: Various substituted rifampicin analogs.
Scientific Research Applications
Pharmacokinetic Studies
Rifampicin-d3 as a Tracer in Metabolism Studies
This compound is often employed as a tracer in pharmacokinetic studies to investigate the metabolism and elimination pathways of rifampicin in humans and animal models. The incorporation of deuterium allows for precise tracking of the compound without interference from endogenous substances.
Key Findings
- Metabolic Pathways : Studies have shown that rifampicin undergoes extensive hepatic metabolism primarily through cytochrome P450 enzymes, particularly CYP3A4. This compound can help delineate these pathways by providing a clear distinction between the drug and its metabolites.
- Bioavailability : Research indicates that the bioavailability of rifampicin can vary significantly based on formulation and patient factors. Using this compound allows for more accurate assessments of these variations in clinical settings.
Drug-Drug Interaction Studies
Understanding Interactions with Other Pharmaceuticals
Rifampicin is known for its ability to induce various cytochrome P450 enzymes, leading to significant drug-drug interactions. This compound is utilized in studies to assess these interactions more accurately due to its distinct isotopic signature.
Case Studies
- Combination Therapies : In cases where rifampicin is used alongside other antibiotics (e.g., for treating methicillin-resistant Staphylococcus aureus), this compound has been instrumental in understanding how it alters the pharmacokinetics of co-administered drugs.
- Impact on Vitamin D Metabolism : Research has indicated that rifampicin affects vitamin D metabolism by modulating enzyme activity related to vitamin D hydroxylation. Studies using this compound have clarified these mechanisms, highlighting its role in increasing levels of 25-hydroxyvitamin D .
Clinical Applications
Utilization in Treating Mycobacterial Infections
Rifampicin remains a cornerstone in the treatment of tuberculosis and other mycobacterial infections, with this compound being used in clinical trials to evaluate efficacy and safety profiles.
Treatment Regimens
- Tuberculosis : this compound has been included in clinical trials assessing combination therapies for drug-resistant tuberculosis strains.
- Prophylactic Use : Its effectiveness in eradicating Neisseria meningitidis from carriers' nasopharynxes has also been studied using this compound as part of the regimen.
Application | Description |
---|---|
Tuberculosis Treatment | Evaluated as part of multidrug regimens for enhanced efficacy against resistant strains. |
Prophylaxis for Meningitis | Used to assess effectiveness in preventing transmission among high-risk populations. |
Mechanism of Action
Rifampicin-d3 works by binding to the beta-subunit of microbial DNA-dependent RNA polymerase, inhibiting the enzyme and impeding RNA synthesis . This action reduces the affinity of RNA polymerase for short RNA transcripts, effectively halting bacterial replication. It does not affect mammalian RNA polymerase, making it specific to bacterial cells .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Rifampicin-d3 vs. Rifampicin-d8
- Structural Differentiation : Rifampicin-d8 contains eight deuterium atoms, compared to three in this compound, resulting in a larger mass shift (Δm/z +8 vs. +3) .
- Analytical Utility: this compound is widely used due to its commercial availability and optimal isotopic purity (98.9%) . Rifampicin-d8 (CAS: NJ-07222019) is less commonly employed but may reduce cross-contamination risks in samples where endogenous rifampicin is present .
- Performance : Both compounds exhibit >95% purity, but this compound is preferred for its cost-effectiveness and compatibility with common LC-MS/MS transitions (e.g., m/z 828.5→796.4) .
This compound vs. 25-Desacetyl this compound
- Functional Role : 25-Desacetyl this compound (C₄₁H₅₃D₃N₄O₁₁; molecular weight: 783.92 g/mol) is a deuterated metabolite of rifampicin, used to quantify the deacetylated metabolite in pharmacokinetic studies .
- Applications :
This compound vs. Other Deuterated Anti-TB Drug Standards
- Key Findings: this compound is critical in multi-drug panels (e.g., with isoniazid, pyrazinamide) due to its distinct chromatographic retention and mass signature . Cross-reactivity is minimized by using deuterated IS with non-overlapping MRM channels .
Research Findings and Methodological Considerations
- Interference Mitigation : Pre-experimental validation is essential, as this compound may co-elute with unlabeled rifampicin in certain standards, requiring column optimization (e.g., Agilent Poroshell 120 EC-C18) .
- Sensitivity: this compound enables quantification limits as low as 2.00 ng/mL for rifapentine in breast milk, demonstrating superior sensitivity compared to non-deuterated analogs .
- Stability : Deuterium labeling enhances metabolic stability, ensuring reliable IS performance during protein precipitation and solid-phase extraction .
Biological Activity
Rifampicin-d3, a stable isotopic form of rifampicin, is primarily recognized for its potent antimicrobial properties, particularly against Mycobacterium tuberculosis. This article delves into the biological activity of this compound, focusing on its mechanisms, pharmacokinetics, therapeutic applications, and implications for drug interactions.
This compound exerts its antibacterial effects primarily by inhibiting bacterial RNA synthesis. It binds to the β-subunit of bacterial DNA-dependent RNA polymerase, preventing the transcription of DNA into RNA. This mechanism is crucial in treating infections caused by various bacteria, including those resistant to other antibiotics.
1.1 Interaction with Nuclear Receptors
This compound acts as an agonist for the pregnane X receptor (PXR), which plays a significant role in regulating the expression of cytochrome P450 enzymes involved in drug metabolism. Studies have shown that rifampicin can induce the expression of CYP3A4, significantly affecting the metabolism of co-administered drugs. For instance, a concentration of 20 µM rifampicin increased CYP3A4 mRNA levels by 14-fold in primary human hepatocytes .
2. Pharmacokinetics
The pharmacokinetic profile of this compound reveals significant insights into its absorption, distribution, metabolism, and excretion (ADME). The compound demonstrates high bioavailability and undergoes extensive hepatic metabolism.
Parameter | Value |
---|---|
Bioavailability | ~90% |
Half-life | 2-5 hours |
Volume of distribution | 0.8-1.5 L/kg |
Metabolism | Hepatic (CYP450 enzymes) |
This compound's interaction with PXR not only enhances its own metabolism but also influences the pharmacokinetics of other drugs, leading to potential drug-drug interactions .
3.1 Tuberculosis Treatment
This compound is primarily used in combination therapy for tuberculosis (TB). It is effective against multidrug-resistant strains and has been shown to enhance survival rates in animal models of TB infection .
3.2 Other Infections
Recent studies indicate that rifampicin may also have applications beyond TB:
- Preventive use in surgical settings : Topical application of rifampicin has been shown to significantly reduce the incidence of deep sternal wound infections (DSWI) in patients undergoing coronary artery bypass grafting (CABG) .
- Potential neuroprotective effects : Research suggests that rifampicin could be a candidate for preventing neurodegenerative diseases such as Alzheimer's by restoring autophagy-lysosomal function .
4. Case Studies and Research Findings
Several studies highlight the efficacy and safety profile of this compound:
- In a study involving patients undergoing CABG, the incidence of DSWI dropped from 2.5% to 0.2% with topical rifampicin application .
- A mouse model indicated that rifampicin increases survival rates during TB infection due to its potent antimicrobial activity .
- A study examining vitamin D metabolism revealed that co-treatment with rifampicin and isoniazid enhanced 25-hydroxylation without affecting 1,25-dihydroxyvitamin D levels, indicating its influence on vitamin D metabolism .
5. Conclusion
This compound represents a significant advancement in antibiotic therapy due to its broad-spectrum activity against bacterial pathogens and its role in modulating drug metabolism through PXR activation. Its applications extend beyond tuberculosis treatment, indicating potential uses in surgical prophylaxis and neuroprotection. Ongoing research into its pharmacological properties will further elucidate its capabilities and optimize therapeutic strategies.
Properties
IUPAC Name |
[(7S,11S,12S,13S,14R,15R,16R,17S,18S)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/t21-,23-,24+,25+,29-,34-,35+,39+,43-/m0/s1/i9D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXXHWHPUNPDRT-LGNOTXDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)N=CC2=C3C(=C4C(=C2O)C5=C(C(=C4O)C)O[C@@](C5=O)(OC=C[C@@H]([C@@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](C=CC=C(C(=O)N3)C)C)O)C)O)C)OC(=O)C)C)OC)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H58N4O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
826.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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